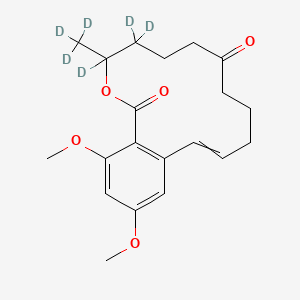
rac 2,4-O-Dimethylzearalenone-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac 2,4-O-Dimethylzearalenone-d6: is a deuterium-labeled derivative of 2,4-O-Dimethylzearalenone, a mycotoxin produced by Fusarium species. This compound is primarily used as a reference standard in analytical chemistry and research. It has a molecular formula of C20H20D6O5 and a molecular weight of 352.45 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac 2,4-O-Dimethylzearalenone-d6 involves the incorporation of deuterium atoms into the parent compound, 2,4-O-Dimethylzearalenone. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is carried out under controlled conditions to ensure the incorporation of deuterium atoms and the purity of the final product. The compound is then purified and characterized using techniques such as NMR spectroscopy and mass spectrometry .
化学反应分析
Structural Features and Inferred Reactivity
The molecular formula of rac 2,4-O-Dimethylzearalenone-d6 is C20H20D6O5, featuring:
-
Two methoxy groups (-OCH3) at positions 2 and 4.
-
A deuterated methyl group (CD3) and deuterium substitutions enhancing stability.
-
A macrolide backbone with ester and ketone functionalities.
Stability and Isotope Effects
The deuterium substitutions (d6) in this compound are designed to:
-
Reduce metabolic degradation : Deuteration slows enzymatic oxidation (e.g., cytochrome P450), enhancing stability in biological matrices .
-
Minimize hydrogen-deuterium exchange : Ensures structural integrity during analytical workflows (e.g., LC-MS/MS) .
Comparative Reactivity with Non-Deuterated Analogs
Gaps in Literature
Current sources lack explicit studies on:
-
Synthetic modifications (e.g., functional group transformations).
-
Catalytic reactions (e.g., hydrogenation, cross-coupling).
-
Thermal decomposition pathways .
Further experimental work is required to map the compound’s full reactivity profile.
科学研究应用
rac 2,4-O-Dimethylzearalenone-d6 is widely used in scientific research, including:
Analytical Chemistry: As a reference standard for the quantification and identification of mycotoxins in food and environmental samples.
Biology: Used in studies to understand the metabolism and toxicology of mycotoxins.
Medicine: Research on the effects of mycotoxins on human health and the development of therapeutic interventions.
Industry: Quality control and assurance in the production of food and feed products
作用机制
The mechanism of action of rac 2,4-O-Dimethylzearalenone-d6 involves its interaction with cellular targets, leading to various biological effects. The compound can bind to estrogen receptors, mimicking the effects of estrogen and disrupting normal hormonal functions. This can lead to reproductive and developmental toxicity in exposed organisms. The exact molecular pathways and targets involved are still under investigation .
相似化合物的比较
Zearalenone: A parent compound with similar estrogenic effects.
2,4-O-Dimethylzearalenone: The non-deuterated version of the compound.
Deuterated Mycotoxins: Other deuterium-labeled mycotoxins used as reference standards
Uniqueness: rac 2,4-O-Dimethylzearalenone-d6 is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in analytical chemistry for tracing and quantifying mycotoxins. Its stability and isotopic labeling provide advantages in various research applications .
生物活性
rac 2,4-O-Dimethylzearalenone-d6 is a synthetic derivative of zearalenone, a mycotoxin produced by certain fungi. This compound is notable for its biological activity and potential implications in various fields, including toxicology and pharmacology. The deuterated form (d6) allows for enhanced tracking in metabolic studies and analytical chemistry.
- Molecular Formula : C20H20D6O5
- Molecular Weight : 352.45 g/mol
- CAS Number : 1246833-55-5
- Purity : >95% (HPLC)
- Storage Temperature : -20°C
Biological Activity
The biological activity of this compound is primarily derived from its structural similarity to natural estrogens. This compound has been studied for its endocrine-disrupting properties and potential effects on reproductive health.
- Estrogen Receptor Binding : this compound exhibits affinity for estrogen receptors (ERs), particularly ER-alpha and ER-beta, leading to estrogenic activity. This can result in various physiological responses such as cell proliferation and differentiation in hormone-sensitive tissues .
- Cell Proliferation : Studies have indicated that this compound can stimulate the proliferation of certain cell lines, including breast cancer cells, through ER-mediated pathways .
- Toxicological Implications : The compound's ability to mimic estrogen raises concerns regarding its role as an endocrine disruptor, potentially affecting reproductive health and development in animals and humans .
Case Studies
- Cell Line Studies : In vitro studies using MCF-7 breast cancer cells demonstrated that this compound promotes cell proliferation in a dose-dependent manner, suggesting its potential role as a tumor promoter in estrogen-responsive tissues .
- Animal Models : Research involving rodent models has shown that exposure to zearalenone derivatives can lead to reproductive abnormalities and altered hormonal levels, indicating significant biological effects at environmentally relevant concentrations .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H20D6O5 |
| Molecular Weight | 352.45 g/mol |
| CAS Number | 1246833-55-5 |
| Purity | >95% (HPLC) |
| Estrogen Receptor Affinity | High |
| Biological Activity | Description |
|---|---|
| Estrogenic Activity | Yes |
| Cell Proliferation | Yes |
| Endocrine Disruption | Potentially significant |
属性
分子式 |
C20H26O5 |
|---|---|
分子量 |
352.5 g/mol |
IUPAC 名称 |
4,5,5-trideuterio-16,18-dimethoxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C20H26O5/c1-14-8-7-11-16(21)10-6-4-5-9-15-12-17(23-2)13-18(24-3)19(15)20(22)25-14/h5,9,12-14H,4,6-8,10-11H2,1-3H3/i1D3,8D2,14D |
InChI 键 |
MYILAUURZUNHGP-KMYVDDIXSA-N |
手性 SMILES |
[2H]C1(CCC(=O)CCCC=CC2=C(C(=CC(=C2)OC)OC)C(=O)OC1([2H])C([2H])([2H])[2H])[2H] |
规范 SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OC)OC)C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















